molecular formula C9H10BrClO B2712250 1-(2-Bromoethyl)-4-chloro-2-methoxybenzene CAS No. 2168160-29-8

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene

Cat. No.: B2712250
CAS No.: 2168160-29-8
M. Wt: 249.53
InChI Key: GOPCSQZXNLSSBX-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene is an organic compound belonging to the class of haloalkanes It is characterized by the presence of a bromoethyl group, a chloro group, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-4-chloro-2-methoxybenzene can be achieved through several routes. One common method involves the bromination of 4-chloro-2-methoxybenzene followed by the introduction of the bromoethyl group. The reaction typically requires the use of bromine and a suitable catalyst under controlled conditions to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-chloro-2-methoxybenzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromoethyl group, which can undergo nucleophilic substitution. In medicinal chemistry, the compound’s biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-chloro-2-methoxybenzene can be compared with other haloalkanes and substituted benzenes:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

1-(2-bromoethyl)-4-chloro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPCSQZXNLSSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168160-29-8
Record name 1-(2-bromoethyl)-4-chloro-2-methoxybenzene
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